molecular formula C21H19FN6O3 B2893825 5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113103-53-9

5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2893825
CAS No.: 1113103-53-9
M. Wt: 422.42
InChI Key: JEFASXHKPLHXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the title compound) belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold known for its diverse pharmacological applications, including anticancer activity . Its structure features:

  • A 1,2,3-triazole core substituted at the 1-position with a [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group.
  • A 4-carboxamide moiety with a 2-fluorophenyl substituent on the amide nitrogen.
  • A 5-amino group on the triazole ring.

Properties

IUPAC Name

5-amino-N-(2-fluorophenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3/c1-12-16(25-21(31-12)13-7-3-6-10-17(13)30-2)11-28-19(23)18(26-27-28)20(29)24-15-9-5-4-8-14(15)22/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFASXHKPLHXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19FN5O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{5}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activity. The presence of the fluorophenyl and methoxyphenyl groups may enhance lipophilicity and improve bioavailability, allowing for better interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has shown significant activity against a range of bacterial strains, including:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria: Demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line MCF-7

In a study conducted to assess the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells.

Research Findings

A comprehensive review of literature indicates that compounds similar to this compound often share similar biological activities due to structural motifs that facilitate interaction with biological receptors and enzymes.

Table 2: Comparative Biological Activities

CompoundActivity TypeReference
5-amino-N-(2-fluorophenyl)-...Antimicrobial
Similar Triazole DerivativeAnticancer
Azole-based CompoundAntifungal

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 1,2,3-triazole-4-carboxamide skeleton is highly modular, with substituents on the triazole, oxazole, and amide groups influencing physicochemical and biological properties. Key analogs include:

Compound ID/Refcode Substituents (R1, R2, R3) Molecular Weight Key Features Reference ID
Title Compound R1: 2-(2-methoxyphenyl)-5-methyl-oxazol-4-yl; R2: 2-fluorophenyl; R3: NH2 436.447 Methoxy group enhances electron density; fluorophenyl improves lipophilicity
ZIPSEY (CCDC) R1: 4-chlorophenyl; R2: (S)-1-hydroxy-3-phenylpropan-2-yl; R3: CH3 429.89 Hydroxy group increases polarity; chlorophenyl enhances stability
LELHOB (CCDC) R1: 4-chlorophenyl; R2: (3-phenyl-1,2-oxazol-5-yl)methyl; R3: CH3 449.91 Bulky oxazolylmethyl substituent affects binding pocket interactions
Compound R1: 2-(4-ethoxyphenyl)-5-methyl-oxazol-4-yl; R2: 2-fluorophenyl; R3: NH2 436.45 Ethoxy group increases lipophilicity compared to methoxy
Compound R1: 2-(3-chlorophenyl)-5-methyl-oxazol-4-yl; R2: 2,3-dimethylphenyl; R3: NH2 436.90 Chlorine substituent enhances electrophilicity; dimethylphenyl adds steric bulk

Key Observations:

  • Electron-Donating vs. In contrast, chlorine (LELHOB, ) withdraws electrons, altering charge distribution .
  • Lipophilicity : The ethoxy group ( compound) increases lipophilicity compared to methoxy, which may enhance membrane permeability but reduce solubility .
  • Steric Effects : Bulky substituents like (3-phenyl-1,2-oxazol-5-yl)methyl (LELHOB) or 2,3-dimethylphenyl () could hinder target binding or improve selectivity .

Crystallographic and Conformational Analysis

Crystallographic studies reveal how substituents influence molecular packing and conformation:

  • Planarity : Analogs like 4 and 5 () exhibit near-planar structures except for a perpendicular fluorophenyl group, which may disrupt π-π stacking. The title compound’s 2-methoxyphenyl group likely adopts a similar planar orientation .
  • Packing Interactions : Compounds with chlorophenyl groups (ZIPSEY, LELHOB) show stronger halogen bonding, contributing to crystal stability .
  • Hydrogen Bonding: The 5-amino group in the title compound participates in intermolecular H-bonds, a feature shared with ZIPSEY’s hydroxy group .

Q & A

Q. What are the optimal synthetic routes for producing 5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Triazole Core Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Sodium azide and terminal alkynes are common reagents .

Oxazole Moiety Assembly : Condense 2-(2-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with methylamine via nucleophilic substitution under reflux conditions .

Coupling Reactions : Link the triazole and oxazole subunits using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (>95%) .

Q. Key Parameters :

  • Reaction temperature: 60–80°C for cycloaddition.
  • Solvent choice: DMF for coupling, methanol/water for recrystallization.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer: Combine orthogonal techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), oxazole methyl (δ 2.4 ppm), and triazole NH₂ (δ 5.3 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm spatial proximity of oxazole-methyl to triazole .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₂₂H₂₁FN₆O₃, [M+H]⁺ = 437.17) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assay on HeLa, MCF-7, and A549 cell lines (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC < 50 µg/mL suggests potency) .
  • Enzyme Inhibition : Test COX-2 or kinase inhibition (e.g., EGFR) using fluorogenic substrates .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies?

Methodological Answer: Address discrepancies through:

  • Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis markers (Annexin V/PI staining) .
  • Dose-Response Curves : Test multiple concentrations (0.1–100 µM) to rule out assay-specific artifacts .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., fluorophenyl vs. chlorophenyl analogs) .

Case Study : Inconsistent COX-2 inhibition data may arise from variations in enzyme source (human recombinant vs. cell lysate). Standardize using commercial recombinant proteins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer: Systematically modify substituents:

  • Fluorophenyl Group : Replace with chloro- or methoxyphenyl to assess electronic effects on target binding .
  • Oxazole Methyl : Substitute with ethyl or isopropyl to probe steric tolerance .
  • Triazole NH₂ : Acetylate or replace with nitro to evaluate hydrogen-bonding requirements .

Q. Computational Tools :

  • Molecular Docking (AutoDock Vina) : Predict binding modes to EGFR (PDB: 1M17) .
  • QSAR Modeling : Correlate logP values with cytotoxicity (clogP < 3 improves solubility) .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Methodological Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer 10 mg/kg IV/orally to assess bioavailability (LC-MS/MS plasma analysis) .
    • Metabolite ID : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at methyl oxazole) .
  • Toxicity :
    • Acute Toxicity : 14-day observation in BALB/c mice (LD₅₀ > 200 mg/kg suggests safety) .
    • Hematological Markers : Monitor ALT/AST levels post-administration .

Key Finding : Analogous triazoles show hepatic clearance via CYP3A4; co-administer ketoconazole to test metabolic stability .

Q. How can researchers elucidate the mechanism of action for this compound?

Methodological Answer: Integrate multi-omics approaches:

  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Proteomics : SILAC labeling + LC-MS to quantify target protein expression changes .
  • CRISPR Screening : Knockout candidate targets (e.g., Bcl-2) to validate functional involvement .

Case Study : A fluorophenyl-triazole analog was shown to inhibit tubulin polymerization (IC₅₀ = 0.8 µM) via competitive binding to the colchicine site .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer: Address scalability issues:

  • Step Efficiency : Replace low-yield steps (e.g., CuAAC) with flow chemistry for continuous production .
  • Solvent Recovery : Implement distillation systems for DMF reuse (≥90% recovery) .
  • Quality Control : Use PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.